molecular formula C6H9N3 B6333002 1-(Pyridazin-3-yl)ethanamine CAS No. 1532982-62-9

1-(Pyridazin-3-yl)ethanamine

Cat. No. B6333002
CAS RN: 1532982-62-9
M. Wt: 123.16 g/mol
InChI Key: HWZCZRQAMAYGPY-UHFFFAOYSA-N
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Description

“1-(Pyridazin-3-yl)ethanamine” is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is also known as "1-(Pyridazin-3-yl)ethan-1-amine" .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(Pyridazin-3-yl)ethanamine” are not available in the retrieved data, pyridazin-3-one derivatives, which are structurally similar, have been reported to undergo various reactions . These include Lewis acid-mediated inverse electron demand Diels-Alder reactions, copper-promoted cyclizations, and aza-Diels-Alder reactions .

Mechanism of Action

Target of Action

1-(Pyridazin-3-yl)ethanamine, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . They have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Mode of Action

It’s known that pyridazine derivatives can inhibit calcium ion influx . This suggests that 1-(Pyridazin-3-yl)ethanamine might interact with its targets by modulating calcium ion channels, leading to changes in cellular processes that rely on calcium signaling.

Biochemical Pathways

Given that pyridazine derivatives can inhibit calcium ion influx , it’s plausible that this compound could affect pathways involving calcium signaling. Calcium is a universal second messenger involved in numerous cellular processes, so the downstream effects could be wide-ranging.

Result of Action

Given the potential inhibition of calcium ion influx , the compound could have effects on cellular processes that depend on calcium signaling. These could include muscle contraction, neurotransmitter release, and various enzymatic processes.

Action Environment

This compound, like other pyridazine derivatives, holds promise due to its potential wide range of pharmacological activities .

properties

IUPAC Name

1-pyridazin-3-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-3-2-4-8-9-6/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZCZRQAMAYGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyridazin-3-ylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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